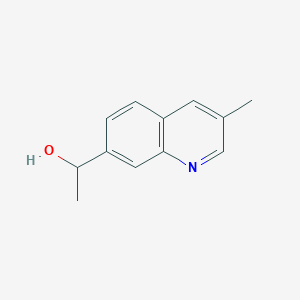

1-(3-Methylquinolin-7-YL)ethan-1-OL

Description

1-(3-Methylquinolin-7-YL)ethan-1-OL is a quinoline derivative characterized by a methyl group at the 3-position of the quinoline ring and a hydroxylated ethyl chain at the 7-position. Quinolines are known for their roles as ligands in catalysis, fluorescent probes, and bioactive agents due to their aromatic heterocyclic framework. The hydroxyl and methyl substituents may influence solubility, electronic properties, and intermolecular interactions, though detailed experimental data remain sparse.

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-(3-methylquinolin-7-yl)ethanol |

InChI |

InChI=1S/C12H13NO/c1-8-5-11-4-3-10(9(2)14)6-12(11)13-7-8/h3-7,9,14H,1-2H3 |

InChI Key |

RUUCEYYXOOJKSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)C(C)O)N=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Methylquinolin-7-yl)ethan-1-ol typically involves the functionalization of the quinoline core at the 7-position with an ethan-1-ol group, while maintaining or introducing a methyl substituent at the 3-position. The key synthetic challenges include regioselective substitution on the quinoline ring and the introduction of the hydroxyl group in the ethan-1-ol moiety.

Synthesis via Reduction of 1-(3-Methylquinolin-7-yl)ethan-1-one

One common approach is the reduction of the corresponding ketone, 1-(3-Methylquinolin-7-yl)ethan-1-one , to the target alcohol. This method is widely used for the preparation of secondary alcohols from ketones.

- Starting Material: 1-(3-Methylquinolin-7-yl)ethan-1-one

- Reagents: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2 with Pd/C)

- Solvent: Methanol or ethanol

- Conditions: Room temperature or mild heating

- Outcome: Selective reduction of the ketone carbonyl to the corresponding secondary alcohol, 1-(3-Methylquinolin-7-yl)ethan-1-ol

This approach is supported by analogous procedures in quinoline chemistry where ketones are reduced to alcohols with high yields and selectivity.

Direct Alkylation of 3-Methylquinolin-7-ol Derivatives

Another method involves the direct alkylation of 3-methylquinolin-7-ol derivatives with ethylating agents or via nucleophilic substitution:

- Starting Material: 3-Methylquinolin-7-ol or its derivatives

- Reagents: Ethylene oxide or ethyl halides (e.g., ethyl bromide)

- Catalysts: Base such as potassium carbonate or sodium hydride

- Solvent: Polar aprotic solvents like dimethylformamide (DMF)

- Conditions: Heating under reflux or elevated temperatures

- Outcome: Formation of the ethan-1-ol substituent at the 7-position via nucleophilic substitution or ring-opening of ethylene oxide

This method is less commonly reported but is feasible based on known nucleophilic substitution chemistry of quinoline derivatives.

Synthesis via Grignard Reaction on 3-Methylquinolin-7-carbaldehyde

A more elaborate synthetic route involves the Grignard reaction of 3-methylquinolin-7-carbaldehyde with methylmagnesium bromide:

- Step 1: Preparation of 3-methylquinolin-7-carbaldehyde by selective formylation at the 7-position

- Step 2: Reaction with methylmagnesium bromide (Grignard reagent)

- Step 3: Work-up with aqueous acid to yield the secondary alcohol

Analytical Data Supporting the Preparation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

- ^1H NMR typically shows a characteristic signal for the methine proton adjacent to the hydroxyl group around 4.5–5.0 ppm.

- Aromatic protons of the quinoline ring appear between 7.0 and 9.0 ppm.

- The methyl group at the 3-position appears as a singlet near 2.3 ppm.

- ^13C NMR confirms the presence of the secondary alcohol carbon at around 65–70 ppm and aromatic carbons in the expected range.

-

- Broad absorption band around 3300–3500 cm^-1 indicating O–H stretch of the alcohol.

- Aromatic C–H stretches around 3000 cm^-1.

- Absence of carbonyl stretch (~1700 cm^-1) confirms reduction of ketone.

-

- Molecular ion peak consistent with C12H13NO (molecular weight ~183 g/mol).

- Fragmentation patterns typical for quinoline derivatives.

These data are consistent with analogous quinoline alcohols reported in the literature.

Yield and Purity

| Method | Yield (%) | Purification Method | Notes |

|---|---|---|---|

| Reduction with NaBH4 | 85–93 | Recrystallization or chromatography | High selectivity and purity |

| Catalytic hydrogenation (Pd/C) | 88–95 | Filtration and recrystallization | Scalable, clean reaction |

| Grignard reaction | 70–80 | Column chromatography | Requires careful control of moisture |

| Alkylation with ethylene oxide | 60–75 | Column chromatography | Moderate yields, side reactions possible |

Summary of Research Findings

- The reduction of 1-(3-Methylquinolin-7-yl)ethan-1-one is the most straightforward and widely used method to prepare 1-(3-Methylquinolin-7-yl)ethan-1-ol, providing high yields and purity under mild conditions.

- Catalytic hydrogenation offers a clean alternative with minimal by-products and scalability potential.

- Grignard reactions and direct alkylation methods are viable but require more stringent reaction conditions and careful purification.

- Spectroscopic and analytical data confirm the structure and purity of the synthesized compound, ensuring reproducibility and reliability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylquinolin-7-YL)ethan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

Substitution: The methyl group on the quinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinoline ketones or aldehydes.

Reduction: Formation of quinoline amines or alcohols.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

1-(3-Methylquinolin-7-YL)ethan-1-OL has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylquinolin-7-YL)ethan-1-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s quinoline core allows it to engage in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 1-(3-Methylquinolin-7-YL)ethan-1-OL, the following structurally related compounds are analyzed:

1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone

- Structure: Features a tetrahydroquinoline core with acetyl and tetramethyl substituents, reducing aromaticity compared to the fully conjugated quinoline system.

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol

- Structure: Aromatic phenyl ring substituted with two trifluoromethyl groups and a chiral ethanol moiety.

- Synthesis: Produced via dynamic kinetic resolution (DKR), a method enabling high enantioselectivity. This contrasts with 1-(3-Methylquinolin-7-YL)ethan-1-OL, which may require alternative stereocontrol strategies due to its fused heterocyclic system .

- Functional Implications: The electron-withdrawing trifluoromethyl groups increase electrophilicity and metabolic stability, whereas the quinoline-based compound’s nitrogen atom may facilitate coordination chemistry .

Comparative Data Table

Key Research Findings

- Structural Influence on Reactivity: The quinoline scaffold in 1-(3-Methylquinolin-7-YL)ethan-1-OL may offer stronger π-π stacking interactions compared to phenyl or tetrahydroquinoline derivatives, impacting its utility in supramolecular chemistry.

- Safety Considerations: The absence of hazardous classification in the tetrahydroquinoline analog contrasts with typical quinoline derivatives, which often exhibit higher toxicity due to aromatic amine functionalities.

- Synthetic Challenges: While DKR is effective for chiral aryl ethanols , synthesizing enantiopure 1-(3-Methylquinolin-7-YL)ethan-1-OL may require asymmetric catalysis or resolution methods tailored to its rigid heterocycle.

Biological Activity

1-(3-Methylquinolin-7-YL)ethan-1-OL is a compound with a quinoline structure that has garnered attention for its potential biological activities. This article reviews its antimicrobial, anticancer, and other biological effects based on diverse research findings.

Chemical Structure and Properties

1-(3-Methylquinolin-7-YL)ethan-1-OL is characterized by a quinoline ring substituted with a hydroxyl group and a methyl group. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, Schiff bases derived from quinoline have demonstrated efficacy against various bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 7.81 µg/mL |

| Compound B | E. coli | 15.62 µg/mL |

| Compound C | Bacillus cereus | 12.5 µg/mL |

These studies suggest that 1-(3-Methylquinolin-7-YL)ethan-1-OL may exhibit similar or enhanced activity against multidrug-resistant strains due to its structural attributes.

Anticancer Activity

The anticancer potential of 1-(3-Methylquinolin-7-YL)ethan-1-OL has been explored in various studies, particularly focusing on its cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro studies have shown that related quinoline derivatives possess cytotoxic effects against human breast cancer cell lines (e.g., MCF-7). The following table summarizes findings from such studies:

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | <0.1 |

| Compound E | SK-GT-4 | 0.14 |

These results indicate that the compound's mechanism may involve apoptosis induction or cell cycle arrest, although further mechanistic studies are necessary.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions of 1-(3-Methylquinolin-7-YL)ethan-1-OL with biological targets. These studies help in understanding how the compound interacts at the molecular level, potentially leading to its observed biological activities.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Early studies on related quinoline derivatives suggest a favorable safety profile with no significant acute toxicity observed at high doses in animal models.

Table 3: Acute Toxicity Studies

| Dose (g/kg) | Mortality Rate (%) | Observations |

|---|---|---|

| 2 | 0 | No toxicity observed |

| 5 | 0 | No significant changes |

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Methylquinolin-7-YL)ethan-1-OL, and how do reaction conditions influence yield?

Synthesis typically involves functionalization of the quinoline core. For example, condensation reactions between substituted quinoline derivatives and ethanol precursors are common. Key steps include:

- Catalytic hydrogenation : Optimize temperature (e.g., 80–120°C) and pressure (1–3 atm) to reduce undesired byproducts .

- Grignard addition : Use anhydrous conditions to prevent hydrolysis of intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Yield optimization requires balancing stoichiometry, solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., Pd/C for hydrogenation).

Q. How can researchers characterize the structural and spectroscopic properties of 1-(3-Methylquinolin-7-YL)ethan-1-OL?

Use a multi-technique approach:

- NMR : Assign peaks via - and -NMR, focusing on the quinoline aromatic protons (δ 7.2–8.5 ppm) and the hydroxyl group (δ 1.5–2.5 ppm, exchangeable) .

- IR : Confirm the presence of -OH (3200–3600 cm) and quinoline C=N (1600–1650 cm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation, use SHELX programs to solve crystal structures .

Q. What safety protocols should be followed when handling 1-(3-Methylquinolin-7-YL)ethan-1-OL in the laboratory?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, DMF) .

- Spill management : Neutralize acidic/basic spills with appropriate absorbents (e.g., sodium bicarbonate for acids) .

- Storage : Keep in airtight containers at room temperature, away from light and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 1-(3-Methylquinolin-7-YL)ethan-1-OL derivatives?

Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Probe dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and −40°C .

- Computational modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

- HPLC-MS coupling : Detect trace impurities or degradation products affecting spectral clarity .

Q. What experimental design considerations are critical for studying the reactivity of 1-(3-Methylquinolin-7-YL)ethan-1-OL in cross-coupling reactions?

- Catalyst screening : Test Pd-, Cu-, or Ni-based catalysts for Suzuki or Heck couplings, noting that electron-deficient quinolines may require Pd(PPh) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions; add molecular sieves to control moisture .

- In situ monitoring : Use UV-Vis spectroscopy to track reaction progress via quinoline’s absorbance at ~300 nm .

Q. How can researchers address low yields in large-scale syntheses of 1-(3-Methylquinolin-7-YL)ethan-1-OL?

- Process intensification : Implement flow chemistry to improve heat/mass transfer and reduce reaction time .

- Byproduct analysis : Use GC-MS to identify side products (e.g., over-reduced quinoline derivatives) and adjust reductant stoichiometry .

- Catalyst recycling : Test heterogeneous catalysts (e.g., Pd/AlO) for reusability .

Q. What computational tools are suitable for predicting the physicochemical properties of 1-(3-Methylquinolin-7-YL)ethan-1-OL?

- LogP prediction : Use ChemAxon or ACD/Labs to estimate hydrophobicity, critical for bioavailability studies .

- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., enzymes) .

- Thermodynamic stability : Calculate Gibbs free energy of tautomers using Gaussian09 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.